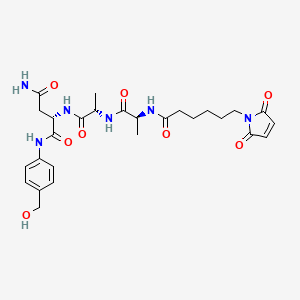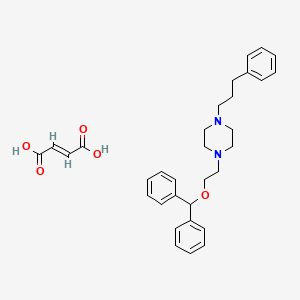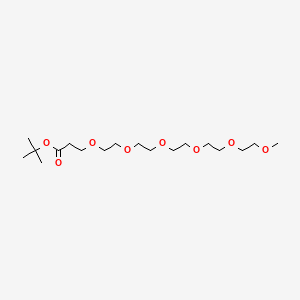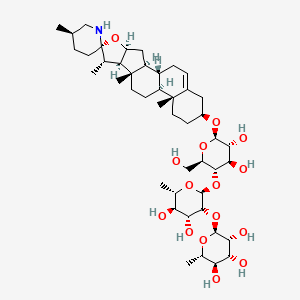
Z-IETD-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-IETD-pNA, also known as Z-Ile-Glu-Thr-Asp-pNA, is a colorimetric substrate for caspase-8 and granzyme B. It is widely used in biochemical assays to measure the activity of these enzymes. The compound is hydrolyzed by caspase-8 to release p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-IETD-pNA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids (isoleucine, glutamic acid, threonine, and aspartic acid) to a solid support, followed by the attachment of the p-nitroaniline group. The benzyloxycarbonyl (Z) group is used as a protecting group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized and stored under specific conditions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Z-IETD-pNA primarily undergoes hydrolysis reactions catalyzed by caspase-8 and granzyme B. The hydrolysis results in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
Reagents: Caspase-8, granzyme B, buffer solutions.
Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C). .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a yellow compound that absorbs light at 405 nm .
Aplicaciones Científicas De Investigación
Z-IETD-pNA is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Some of its applications include:
Apoptosis Studies: Used to measure caspase-8 activity in apoptosis assays
Cancer Research: Employed in studies investigating the role of caspase-8 in cancer cell apoptosis
Drug Screening: Utilized in high-throughput screening assays to identify potential inhibitors of caspase-8
Immunology: Used to study the role of granzyme B in immune cell-mediated cytotoxicity
Mecanismo De Acción
Z-IETD-pNA exerts its effects by serving as a substrate for caspase-8 and granzyme B. Upon hydrolysis by these enzymes, the compound releases p-nitroaniline, which can be quantified to measure enzyme activity. The molecular targets of this compound are the active sites of caspase-8 and granzyme B .
Comparación Con Compuestos Similares
Similar Compounds
Z-DEVD-pNA: A substrate for caspase-3.
Z-LEHD-pNA: A substrate for caspase-9.
Ac-IETD-CHO: A caspase-8 inhibitor.
Uniqueness
Z-IETD-pNA is unique in its specificity for caspase-8 and granzyme B, making it a valuable tool for studying these enzymes. Its colorimetric properties allow for easy quantification of enzyme activity, which is not always possible with other substrates .
Propiedades
Fórmula molecular |
C33H42N6O13 |
|---|---|
Peso molecular |
730.7 g/mol |
Nombre IUPAC |
5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44) |
Clave InChI |
SGGFNVIWEQWDEP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)



![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)


![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)

